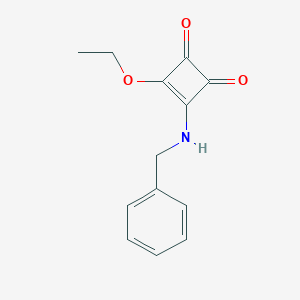

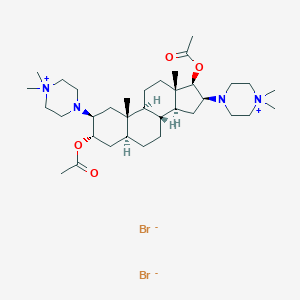

3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione, is a cyclobutene-dione derivative with potential relevance in various chemical and pharmacological fields. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be useful for understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of cyclobutene-dione derivatives can be complex, involving multiple steps and various conditions. For instance, the photolysis of 3,4-bis(hydroxydiphenylmethyl)cyclobut-3-ene-1,2-dione in benzene leads to the formation of a bislactone compound with high yield . Similarly, the photolysis of a methylenecyclobutenone derivative in benzene yields a diphenylvinylidene-l-oxacyclopentan-2-one . These studies suggest that photolysis can be a key step in the synthesis of certain cyclobutene-dione derivatives, which might be applicable to the synthesis of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione.

Molecular Structure Analysis

The molecular structure of cyclobutene-dione derivatives is characterized by the presence of a four-membered ring and various substituents that can influence the compound's reactivity and physical properties. Experimental techniques such as NMR, FT-IR, and single-crystal X-ray diffraction, along with DFT studies, are employed to determine the structural parameters and tautomeric forms of these compounds . These methods could be used to analyze the molecular structure of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione, providing insights into its geometry, electronic structure, and potential tautomeric states.

Chemical Reactions Analysis

The reactivity of cyclobutene-dione derivatives can vary significantly depending on their substituents. Photolysis appears to be a common reaction pathway for these compounds, leading to various products and intermediates . The formation of alleneketene intermediates during photolysis has been proposed, which could be relevant to the chemical reactions of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione . Additionally, the presence of amino and ethoxy groups in the compound could influence its reactivity, potentially leading to substrate-specific interactions, as seen in related SAR studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutene-dione derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can affect the compound's acidity, as indicated by pKa measurements . The photophysical properties, such as UV-vis absorption spectra, can be analyzed using DFT calculations to understand the electronic transitions within the compound . These properties are crucial for predicting the behavior of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione in different environments and its potential applications.

科学的研究の応用

Crystal Structure Analysis

One significant application involves the detailed study of crystal and molecular structures related to compounds like 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione. Researchers have analyzed inter- and intramolecular hydrogen bonds in similar structures, utilizing single crystal X-ray diffraction and Density Functional Theory (DFT) calculations. These studies provide valuable insights into the stability of different tautomeric forms and the characteristics of intramolecular hydrogen bonding, contributing to a deeper understanding of molecular interactions and stability (Małecka, Grabowski, & Budzisz, 2004).

Near-Infrared Absorbing Dyes

The compound's derivatives have found application in the synthesis of near-infrared absorbing bisquarylium dyes. By reacting benzothiazolinosquarylium dye with a series of 4-substituted 3-hydroxy or 3-ethoxycyclobut-3-ene-1,2-diones, researchers have developed dyes that exhibit large and intense absorptions in the near-infrared region. These dyes, with their varying absorption maxima, hold potential for applications in optical materials and sensors (Yagi, Nakai, Hyodo, & Nakazumi, 2002).

Photolysis and Chemical Transformations

Another area of application is in the study of photolysis and subsequent chemical transformations. For example, the photolysis of related compounds has led to the discovery of new bislactone structures, offering insights into the mechanisms of photolysis and the potential for creating novel organic compounds through light-induced reactions (Toda & Todo, 1975).

Development of Ligands for Thyroid Hormone Receptors

Additionally, novel 3-hydroxy-cyclobut-3-ene-1,2-dione derivatives have been designed and synthesized as selective ligands for thyroid hormone receptor beta. This application demonstrates the potential of derivatives of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione in the development of targeted therapeutic agents, showcasing the compound's versatility beyond basic chemical research (Raval et al., 2008).

Solar Cell Sensitizers

The compound and its derivatives have also been explored as sensitizers for TiO2 solar cells. Their ability to strongly bind to TiO2 and influence the solar-light-to-electricity conversion efficiency marks an important application in renewable energy technologies. Research in this area highlights the potential of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione derivatives in enhancing the performance of photovoltaic devices (Matsui et al., 2003).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13-10(11(15)12(13)16)14-8-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBJJNQPIJHMPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381778 |

Source

|

| Record name | 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |

CAS RN |

144913-06-4 |

Source

|

| Record name | 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)